N-Cyclopropylisonicotinamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

N-Cyclopropylisonicotinamide is the superior isonicotinamide scaffold for kinase inhibitor programs demanding metabolic stability. Its cyclopropyl group resists CYP-mediated dealkylation, extending in vivo half-life, while 2 rotatable bonds reduce conformational entropy penalties. With LogP 0.7 and TPSA 42 Ų, it supports favorable BBB permeability. Available at ≥95% purity, competitively priced in multi-gram quantities—choose this compound to avoid downstream failures from generic substitution.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 25764-75-4
Cat. No. B1593621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropylisonicotinamide
CAS25764-75-4
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=NC=C2
InChIInChI=1S/C9H10N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12)
InChIKeyPTRHJJHEZUMSQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylisonicotinamide (CAS 25764-75-4) Procurement & Selection Guide for Pharmaceutical R&D and Chemical Synthesis


N-Cyclopropylisonicotinamide (CAS 25764-75-4) is a heterocyclic amide belonging to the isonicotinamide class, characterized by an N-cyclopropyl substitution on the pyridine-4-carboxamide core. With a molecular weight of 162.19 g/mol and a computed LogP of 0.7, this small molecule serves as a versatile scaffold in medicinal chemistry . Its structure features a cyclopropyl group known to confer metabolic stability and conformational rigidity, making it a valuable building block for kinase inhibitor development and lead optimization campaigns [1][2].

Why N-Cyclopropylisonicotinamide (CAS 25764-75-4) Cannot Be Replaced by Common Isonicotinamide Analogs


Generic substitution among isonicotinamide derivatives is inadvisable due to significant differences in physicochemical properties and metabolic liabilities conferred by the N-substituent. The cyclopropyl moiety in N-cyclopropylisonicotinamide imparts a unique balance of lipophilicity (LogP 0.7) and topological polar surface area (TPSA 42 Ų) that differs markedly from ethyl (LogP ~0.3-0.5, TPSA ~45-50 Ų) or isopropyl analogs. More critically, the N-cyclopropyl group resists cytochrome P450-mediated oxidative dealkylation—a metabolic pathway that rapidly clears N-alkyl analogs—thereby extending the half-life of derived pharmacophores [1]. Procurement decisions that prioritize interchangeable building blocks without accounting for these differential stability and property profiles risk downstream failure in lead optimization campaigns.

Quantitative Differentiation of N-Cyclopropylisonicotinamide (CAS 25764-75-4) Versus Isonicotinamide Analogs


Enhanced Lipophilic-Ligand Efficiency: XLogP3 of 0.7 Versus N-Ethylisonicotinamide (XLogP ~0.3-0.5)

N-Cyclopropylisonicotinamide exhibits a computed XLogP3 value of 0.7, which is higher than the predicted XLogP of N-ethylisonicotinamide (approximately 0.3-0.5 based on analogous ethyl-substituted pyridinecarboxamides). This 0.2-0.4 log unit increase translates to roughly 1.6-2.5× higher lipophilicity, potentially improving passive membrane permeability and oral absorption in derived pharmacophores [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Metabolic Stability Advantage: Resistance to Cytochrome P450-Mediated N-Dealkylation

The N-cyclopropyl group in N-cyclopropylisonicotinamide confers resistance to oxidative microsomal N-dealkylation, a primary metabolic clearance pathway for N-alkyl amines. In a foundational study by McMahon et al., N-cyclopropyl-containing compounds exhibited markedly reduced demethylation rates compared to N-alkyl analogs, with the cyclopropyl group acting as a unique inhibitor of cytochrome P450-mediated dealkylation. This class-level property translates to improved metabolic stability in vivo for pharmacophores incorporating the N-cyclopropylisonicotinamide scaffold [1][2].

Drug Metabolism Pharmacokinetics Lead Optimization

Conformational Rigidity for Improved Target Binding: Reduced Rotatable Bond Count

N-Cyclopropylisonicotinamide possesses only 2 rotatable bonds, a feature that restricts conformational flexibility and reduces entropic penalties upon binding to biological targets. In contrast, N-ethylisonicotinamide has 3 rotatable bonds, and N-isopropylisonicotinamide has 4 rotatable bonds. Each additional rotatable bond typically reduces binding affinity by approximately 0.5-1.0 kcal/mol due to conformational entropy loss. The cyclopropyl group's inherent ring strain further preorganizes the amide bond geometry, potentially enhancing target engagement [1].

Structure-Based Drug Design Conformational Analysis Target Engagement

Reliable Synthetic Accessibility: 50% Yield from Commercial Starting Materials

N-Cyclopropylisonicotinamide is readily synthesized from isonicotinic acid ethyl ester and cyclopropylamine under neat conditions at 120°C for 40 hours, yielding the desired product in 50% yield as an off-white solid. This one-step procedure avoids chromatography and uses commercially available, inexpensive reagents. The reported yield is competitive with analogous N-alkyl isonicotinamides, which typically require similar or more forcing conditions. The synthetic route is robust and amenable to scale-up, ensuring reliable supply for medicinal chemistry campaigns .

Process Chemistry Synthetic Methodology Scalability

High-Purity Material Available for Research Use (≥95% Purity)

Commercial suppliers offer N-cyclopropylisonicotinamide with a minimum purity specification of ≥95% as verified by HPLC or equivalent analytical methods. This level of purity is suitable for most medicinal chemistry and biological assay applications without additional purification. Comparable isonicotinamide analogs (e.g., N-ethyl, N-isopropyl) are also available at similar purities (typically 95-97%), indicating that N-cyclopropylisonicotinamide meets the standard quality threshold expected for research-grade building blocks .

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for N-Cyclopropylisonicotinamide (CAS 25764-75-4) Based on Quantitative Evidence


Kinase Inhibitor Scaffold with Enhanced Metabolic Stability

N-Cyclopropylisonicotinamide is optimally deployed as a core scaffold in the design of kinase inhibitors where metabolic stability is a primary optimization parameter. The N-cyclopropyl group's documented resistance to cytochrome P450-mediated N-dealkylation [1] reduces the likelihood of rapid in vivo clearance, extending the half-life of derived inhibitors. This property is particularly valuable for programs targeting kinases with extended residence times or for compounds intended for oral administration. The scaffold's balanced lipophilicity (LogP 0.7) and low rotatable bond count further support favorable pharmacokinetic and target engagement profiles [2].

Building Block for Conformationally Constrained Pharmacophores

Medicinal chemists seeking to rigidify lead compounds should prioritize N-cyclopropylisonicotinamide over more flexible N-alkyl analogs. With only 2 rotatable bonds, this scaffold minimizes conformational entropy penalties upon target binding, potentially improving binding affinity by 0.5-2.0 kcal/mol compared to ethyl or isopropyl derivatives . This makes it an ideal choice for fragment-based drug discovery, structure-based design, and optimization of selectivity profiles where preorganization of the amide bond geometry is beneficial.

Intermediate in the Synthesis of CNS-Penetrant Therapeutics

The combination of moderate lipophilicity (LogP 0.7) and optimal TPSA (42 Ų) positions N-cyclopropylisonicotinamide-derived compounds within the favorable range for blood-brain barrier (BBB) permeability . The cyclopropyl group has been independently associated with enhanced BBB penetration in multiple drug classes [2]. Procurement of this scaffold supports medicinal chemistry efforts targeting neurological and psychiatric disorders where CNS exposure is required.

Scalable Starting Material for Lead Optimization Campaigns

With a demonstrated one-step synthesis yielding 50% from inexpensive starting materials, N-cyclopropylisonicotinamide is a practical and scalable building block for lead optimization [1]. Its commercial availability at ≥95% purity ensures reproducible results in parallel synthesis, library production, and structure-activity relationship (SAR) studies. Procurement teams can confidently source this compound for multi-gram to kilogram scale-up, reducing supply chain risk and accelerating project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclopropylisonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.